Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative developed primarily as an activator of the tumor suppressor protein p53. It was initially characterized based on its ability to induce p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. Serdemetan has shown promising activity against various cancer types, particularly those with wild-type and mutant p53. This compound has been evaluated in clinical settings for its safety, tolerability, and pharmacokinetic profiles in patients with advanced solid tumors.
Serdemetan is classified as a small molecule drug and is derived from tryptamine, a compound known for its role in various biological functions. The drug was developed by Johnson & Johnson Pharmaceutical Research and has undergone extensive preclinical and clinical testing to assess its efficacy and safety profile. Its development aligns with ongoing research efforts to target proteins that are often considered "undruggable," particularly those involved in cancer pathways.
The synthesis of Serdemetan involves several steps, utilizing various chemical reactions to construct its molecular framework. The initial synthesis is based on the reaction of tryptamine derivatives with specific reagents to form the desired compound.
The detailed synthetic route can involve multiple reaction steps, including alkylation and cyclization processes that lead to the final Serdemetan compound .
Serdemetan's molecular structure is characterized by its complex arrangement of atoms that contribute to its biological activity.
The three-dimensional conformation of Serdemetan can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding sites.
Serdemetan undergoes several chemical reactions that are critical for its activity in biological systems.
The mechanism through which Serdemetan exerts its effects involves several key processes:
Understanding the physical and chemical properties of Serdemetan is essential for evaluating its potential applications.
Serdemetan has significant potential applications in cancer therapy:
Serdemetan was discovered and optimized through Johnson & Johnson Pharmaceutical Research and Development's comprehensive drug development program. The compound was rationally designed to target the MDM2-p53 protein-protein interaction, a critical regulatory node in cancer cell survival. Structural characterization revealed Serdemetan as a tryptamine derivative featuring:
Table 1: Chemical Profile of Serdemetan
Property | Description |
---|---|
Chemical Name | 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine |
Molecular Formula | C₂₁H₂₀N₄ |
Molecular Weight | 328.41 g/mol |
CAS Registry Number | 881202-45-5 |
Primary Target | Mouse Double Minute 2 (MDM2) |
The molecular architecture of Serdemetan incorporates an indole ethylamine backbone connected to a diphenylamine scaffold, enabling specific engagement with MDM2's p53-binding pocket. This design was strategically conceived to mimic the critical tripeptide motif (Phe19, Trp23, Leu26) of p53 that inserts into the MDM2 hydrophobic cleft. Initial development focused on optimizing pharmacokinetic properties for oral bioavailability while maintaining high binding specificity. The compound progressed to Phase I clinical trials based on its compelling preclinical activity across diverse cancer models, including hematologic malignancies and solid tumors [5] [6] [9].
Serdemetan demonstrates broad-spectrum antiproliferative activity against numerous cancer cell lines, with particular potency in models retaining wild-type p53 function:
Table 2: Antiproliferative and Radiosensitizing Effects of Serdemetan
Cell Line | p53 Status | Antiproliferative IC₅₀ (μM) | Radiosensitization (SER/DEF) |
---|---|---|---|
H460 (lung cancer) | Wild-type | 3.9 | 1.18 (SER), 1.9 (DEF in vivo) |
A549 (lung cancer) | Wild-type | 8.7 | 1.36 (SER), 1.6 (DEF in vivo) |
p53-WT HCT116 (colon) | Wild-type | 0.97 | Significant at 0.5μM |
p53-null HCT116 (colon) | Null | 7.74 | Minimal effect |
HMEC-1 (endothelial) | N/A | 7.01 | Inhibited tube formation |
The compound's radiosensitizing capability represents a particularly promising therapeutic dimension. At submicromolar concentrations (0.25-5μM), Serdemetan significantly enhanced radiation-induced clonogenic inhibition in vitro. In H460 and A549 cells, it increased radiation sensitivity by reducing post-irradiation survival fractions through mechanisms involving G2/M cell cycle arrest. This cellular arrest provides an extended window for radiation-induced DNA damage fixation. In vivo validation demonstrated that oral administration (50 mg/kg twice weekly) significantly enhanced radiation-induced tumor growth delay in xenograft models, with dose enhancement factors of 1.9 and 1.6 for H460 and A549 tumors, respectively. Beyond direct tumor cell effects, Serdemetan inhibited critical radiation-induced angiogenic processes in endothelial cells (HMEC-1), including capillary tube formation and migration at concentrations of 5-20μM, suggesting multifaceted mechanisms underlying its radiosensitization potential [1] [7] [9].
The primary mechanistic hypothesis guiding Serdemetan's development centered on disrupting the MDM2-p53 interaction. MDM2 functions as a principal negative regulator of p53 by:
Initial studies proposed that Serdemetan would block this interaction, thereby stabilizing and activating p53. This hypothesis gained support from observations of dose-dependent p53 accumulation in multiple wild-type p53 cancer cell lines (H460, A549, U87MG) following Serdemetan treatment. However, subsequent investigations revealed unexpected complexities:
These findings led to an expanded mechanistic model where Serdemetan functions as an MDM2 ubiquitin ligase antagonist, blocking client protein recognition and/or ubiquitination. This model explains downstream effects on multiple MDM2 client proteins:
The emerging paradigm positions Serdemetan not merely as an MDM2-p53 disruptor, but as a broader modulator of MDM2's E3 ubiquitin ligase activity, affecting multiple oncogenic client proteins and pathways central to cancer cell survival and adaptation [2] [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: